Cas no 1806281-89-9 (Methyl 3-cyano-2-hydroxypyridine-5-acetate)

Methyl 3-cyano-2-hydroxypyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-cyano-2-hydroxypyridine-5-acetate
-
- インチ: 1S/C9H8N2O3/c1-14-8(12)3-6-2-7(4-10)9(13)11-5-6/h2,5H,3H2,1H3,(H,11,13)
- InChIKey: CUEMTMZSWADIEV-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC1=CNC(C(C#N)=C1)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 384
- トポロジー分子極性表面積: 79.2
- 疎水性パラメータ計算基準値(XlogP): -0.5
Methyl 3-cyano-2-hydroxypyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029008788-250mg |
Methyl 3-cyano-2-hydroxypyridine-5-acetate |
1806281-89-9 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
Alichem | A029008788-1g |
Methyl 3-cyano-2-hydroxypyridine-5-acetate |
1806281-89-9 | 95% | 1g |
$2,837.10 | 2022-03-31 |
Methyl 3-cyano-2-hydroxypyridine-5-acetate 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Methyl 3-cyano-2-hydroxypyridine-5-acetateに関する追加情報
Methyl 3-cyano-2-hydroxypyridine-5-acetate (CAS No. 1806281-89-9): A Comprehensive Overview
Methyl 3-cyano-2-hydroxypyridine-5-acetate, identified by its CAS number 1806281-89-9, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and synthetic chemistry. The molecular structure of Methyl 3-cyano-2-hydroxypyridine-5-acetate incorporates a pyridine ring with functional groups that make it a versatile intermediate in organic synthesis.
The 3-cyano and 2-hydroxy substituents on the pyridine ring contribute to the compound's reactivity, making it a valuable building block for more complex molecules. In recent years, researchers have been exploring the applications of this compound in various pharmaceutical contexts, particularly in the synthesis of bioactive molecules that target specific biological pathways.
One of the most promising areas of research involving Methyl 3-cyano-2-hydroxypyridine-5-acetate is its role in the development of novel therapeutic agents. The compound's ability to serve as a precursor for more complex structures has made it a focus of interest for medicinal chemists. For instance, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and antimicrobial properties. These findings are particularly relevant in the context of emerging infectious diseases and chronic inflammatory conditions, where new therapeutic options are critically needed.
The 5-acetate moiety in the molecule also contributes to its versatility, allowing for further functionalization through various chemical reactions such as ester hydrolysis and acylations. These reactions can lead to the formation of new compounds with tailored properties, making Methyl 3-cyano-2-hydroxypyridine-5-acetate a valuable asset in synthetic chemistry. Researchers have utilized this compound in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities.
In addition to its pharmaceutical applications, Methyl 3-cyano-2-hydroxypyridine-5-acetate has been investigated for its role in material science. The compound's unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials. Recent studies have demonstrated its potential in the development of novel optoelectronic devices, where its ability to absorb and emit light across specific wavelengths could be exploited for applications such as solar cells and light-emitting diodes (LEDs).
The synthesis of Methyl 3-cyano-2-hydroxypyridine-5-acetate is another area of active research. Efficient synthetic routes are crucial for both laboratory-scale preparations and industrial production. Researchers have developed multi-step synthetic protocols that leverage readily available starting materials and catalytic systems to produce this compound with high yield and purity. These advancements in synthetic methodology have made it more feasible to explore its applications in various fields.
The chemical reactivity of Methyl 3-cyano-2-hydroxypyridine-5-acetate has also been studied in detail. The presence of multiple functional groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis. For example, the cyano group can be reduced to an amine, while the hydroxy group can be converted into an ether or ester. These transformations open up numerous possibilities for designing new molecules with specific biological activities.
The compound's stability under various conditions is another important consideration. Studies have shown that Methyl 3-cyano-2-hydroxypyridine-5-acetate remains stable under standard storage conditions but may degrade under extreme temperatures or acidic/basic environments. Understanding these stability profiles is essential for optimizing its use in both laboratory research and industrial applications.
In conclusion, Methyl 3-cyano-2-hydroxypyridine-5-acetate (CAS No. 1806281-89-9) is a multifaceted compound with significant potential in pharmaceuticals, material science, and synthetic chemistry. Its unique structural features and reactivity make it a valuable building block for developing new bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in scientific and industrial advancements.
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